Product packaging for 4-[2-(Pyridin-4-yl)ethenyl]phenol(Cat. No.:)

4-[2-(Pyridin-4-yl)ethenyl]phenol

Cat. No.: B7979473
M. Wt: 197.23 g/mol
InChI Key: NZSWYXAQUBELKN-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)ethenyl]phenol is a high-purity organic compound that serves as a versatile building block in multidisciplinary research, particularly in the field of advanced materials science. This (E)-stilbene derivative features a conjugated molecular structure with a phenolic hydroxyl group and a pyridinyl moiety, a combination known to enable excited-state intramolecular proton transfer (ESIPT), a property highly valuable for developing novel fluorescent materials and sensors . Its extended π-conjugated system between the electron-donating phenol and the electron-accepting pyridine makes it an excellent candidate for nonlinear optical (NLO) applications . Research indicates that such chromophores can be co-formulated with various phenols to create acentric crystalline solids for second-harmonic generation . Furthermore, the molecular structure allows it to act as a key intermediate in synthesis and coordination chemistry, facilitating the formation of stable metal complexes used in catalysis . Available with a purity of 97%, this product is intended for research and development purposes only by technically qualified persons. It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B7979473 4-[2-(Pyridin-4-yl)ethenyl]phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyridin-4-ylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSWYXAQUBELKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 Pyridin 4 Yl Ethenyl Phenol

Established Synthetic Pathways for 4-[2-(Pyridin-4-yl)ethenyl]phenol

The construction of the this compound backbone is primarily achieved through olefination and cross-coupling reactions, which are fundamental strategies in modern organic synthesis for the formation of carbon-carbon double bonds and biaryl systems.

Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Heck Coupling)

Olefination reactions are a cornerstone for the synthesis of alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a prominent method for producing (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. wikipedia.orgslideshare.net For the synthesis of this compound, this would typically involve the reaction of a phosphonate derivative of 4-hydroxybenzyl with pyridine-4-carbaldehyde, or vice versa. The HWE reaction is often favored over the traditional Wittig reaction because the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org The reaction proceeds through the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.orgyoutube.com The resulting intermediate eliminates a phosphate (B84403) group to form the alkene. youtube.com

Another powerful olefination method is the Mizoroki-Heck reaction, commonly known as the Heck reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene. wikipedia.org To synthesize this compound, this could involve the coupling of 4-vinylphenol (B1222589) with a 4-halopyridine or the reaction of 4-bromophenol (B116583) with 4-vinylpyridine (B31050) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Heck reaction has proven to be a versatile tool in the synthesis of substituted alkenes and has been widely adopted in the production of fine chemicals. wikipedia.orgrug.nl

Table 1: Comparison of Olefination Reactions for the Synthesis of this compound

Reaction Key Reagents Catalyst Typical Byproduct Stereoselectivity
Horner-Wadsworth-Emmons Phosphonate ylide, Aldehyde/Ketone Base (e.g., NaH, NaOEt) Dialkylphosphate salt Predominantly (E)-alkene
Heck Coupling Unsaturated halide, Alkene Palladium complex Halide salt Dependent on reaction conditions

Cross-Coupling Reactions Utilizing Aryl Halides or Phenol (B47542) Derivatives (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. mdpi.comlibretexts.org This reaction is a highly effective method for the formation of carbon-carbon single bonds between sp2-hybridized carbons, making it suitable for synthesizing biaryl compounds and their vinylogous analogues. mdpi.comnih.gov For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a boronic acid derivative of 4-vinylphenol with a 4-halopyridine, or 4-hydroxyphenylboronic acid with a 4-vinylhalopyridine. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.org Recent advancements have even explored the use of greener solvents and nickel catalysts for this reaction. nih.gov

Condensation Reactions and Related Approaches

Condensation reactions, such as the Knoevenagel condensation, can also be employed to form the ethenyl bridge. slideshare.net This typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. While less common for this specific target, related approaches could involve the condensation of a compound containing a reactive methyl group adjacent to the pyridine (B92270) nitrogen with 4-hydroxybenzaldehyde. Additionally, multi-component reactions, which combine three or more reactants in a single step, offer an efficient route to complex molecules and could potentially be adapted for the synthesis of this scaffold. researchgate.net

Strategies for Functionalization and Derivatization of the Core Scaffold

Once the this compound core is synthesized, its properties can be fine-tuned through various functionalization and derivatization strategies. These modifications can be directed at the phenolic hydroxyl group or the pyridine ring.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a wide range of functional groups. Derivatization is a common strategy to alter the polarity and volatility of phenolic compounds for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). nih.gov Common derivatization reactions include silylation, alkylation, and acylation. nih.gov For instance, the hydroxyl group can be converted to an ether or an ester, which can influence the molecule's solubility and biological activity. Pre-column derivatization techniques are also employed in liquid chromatography for quantitative analysis of phenolic compounds. rsc.org

Substitutions on the Pyridine Ring

The pyridine ring offers several positions for substitution, which can significantly impact the electronic properties and biological interactions of the molecule. Direct C-H functionalization of pyridines is a challenging but increasingly important area of research, as it avoids the need for pre-functionalized starting materials. digitellinc.com Strategies for the regioselective functionalization of pyridines are actively being developed. For instance, methods for the C4-alkylation of pyridines have been reported, which could be applied to the this compound scaffold. chemrxiv.org Furthermore, the nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can then undergo further reactions or serve to modulate the molecule's properties. nih.gov

Alterations and Functionalization of the Ethenyl Linkage

The ethenyl linkage in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the modification of the compound's electronic and steric properties, leading to new derivatives with tailored characteristics. Key transformations of the ethenyl bridge include hydrogenation, oxidation, and cycloaddition reactions.

Hydrogenation: The carbon-carbon double bond of the ethenyl linkage can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts this compound to its saturated analogue, 4-[2-(Pyridin-4-yl)ethyl]phenol. Various catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate. The hydrogenation process eliminates the planarity of the ethenyl bridge, which can significantly impact the compound's photophysical properties and its ability to participate in π-stacking interactions within supramolecular structures.

In a related context, studies on the hydrogenation of stilbene (B7821643) and its derivatives have shown that the reaction conditions can be tuned to achieve selective reduction. For instance, certain rhodium complexes have demonstrated high efficiency in the hydrogenation of stilbenes. acs.org While specific data for the hydrogenation of this compound is not extensively documented, the principles from related systems are directly applicable.

Oxidation: The ethenyl linkage is also susceptible to oxidative cleavage. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can break the double bond, leading to the formation of 4-formylpyridine and 4-hydroxybenzaldehyde. This transformation is a powerful tool for deconstructing the molecule and can be used in analytical studies to confirm its structure. Milder oxidation conditions can lead to the formation of an epoxide or a diol across the double bond. For example, reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding oxirane derivative.

Cycloaddition Reactions: The ethenyl group can participate in cycloaddition reactions, providing a pathway to more complex molecular architectures. A notable example is the [2+2] cycloaddition, which can occur photochemically. researchgate.net Upon irradiation with UV light, two molecules of this compound can react to form a cyclobutane (B1203170) ring, leading to dimerization. This process is often reversible and can be influenced by the arrangement of the molecules in the solid state or in solution.

Diels-Alder, or [4+2] cycloaddition, is another potential reaction pathway, although it would require a suitable diene to react with the ethenyl linkage acting as a dienophile. The electronic nature of the pyridyl and phenol rings influences the reactivity of the double bond in such reactions.

The table below summarizes the expected products from the functionalization of the ethenyl linkage in this compound.

Reaction TypeReagent(s)Expected Product(s)
HydrogenationH₂, Pd/C4-[2-(Pyridin-4-yl)ethyl]phenol
Oxidative CleavageKMnO₄ or O₃4-Formylpyridine, 4-Hydroxybenzaldehyde
Epoxidationm-CPBA4-[2-(Oxiran-2-yl)pyridin-4-yl]phenol
[2+2] PhotocycloadditionUV lightCyclobutane dimer

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Compound

The unique structure of this compound, featuring a reactive vinyl group, a hydrogen-bonding phenol group, and a coordinating pyridine ring, makes it an attractive building block for the construction of polymers and supramolecular assemblies.

Polymeric Architectures: The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. Vinylpyridines are known to undergo polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.org Polymerization of this compound would lead to polymers with pendant pyridyl and phenol functionalities. These functional groups can then be used for post-polymerization modifications, such as quaternization of the pyridine nitrogen to introduce charge or coordination with metal ions.

The resulting polymers could have interesting properties, such as being responsive to pH changes due to the basicity of the pyridine ring and the acidity of the phenol group. They could also find applications in areas like catalysis, drug delivery, and materials science. For instance, polymers containing pyridine moieties have been investigated for their ability to act as solid-supported catalysts or ligands for metal sequestration.

Supramolecular Architectures: The pyridyl and phenol groups are key players in directing the formation of supramolecular structures through non-covalent interactions. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for coordination with metal ions. The phenolic hydroxyl group is a strong hydrogen bond donor.

This dual functionality allows this compound to form various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. For example, hydrogen bonding between the phenolic proton of one molecule and the pyridine nitrogen of another can lead to the formation of head-to-tail chains.

Furthermore, the planar nature of the stilbene-like core promotes π-π stacking interactions, which can further stabilize the supramolecular assemblies. The interplay of hydrogen bonding, metal coordination, and π-π stacking can lead to the formation of complex and highly ordered structures. Research on related pyridyl-containing ligands has demonstrated their ability to form intricate supramolecular frameworks with interesting topologies and potential applications in gas storage, separation, and sensing. researchgate.net

The table below outlines the key structural features of this compound and their roles in forming polymeric and supramolecular architectures.

Structural FeatureRole in PolymerizationRole in Supramolecular Assembly
Ethenyl GroupPolymerizable double bondSite for photochemical cycloaddition
Pyridine RingPendant functional groupMetal coordination site, Hydrogen bond acceptor
Phenol GroupPendant functional groupHydrogen bond donor
Aromatic Rings-π-π stacking interactions

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing the environmental impact of their production. Key areas of focus include the use of greener solvents, catalyst efficiency, atom economy, and the reduction of waste.

Solvent Selection and Solvent-Free Reactions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green chemistry objective is to replace these with more benign alternatives, such as water, supercritical fluids, or ionic liquids. Even better is the development of solvent-free reaction conditions. For the synthesis of related pyridyl-containing compounds, microwave-assisted solvent-free methods have been reported to be highly efficient, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures. noaa.govacs.org Such approaches could potentially be adapted for the synthesis of this compound.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. For the synthesis of stilbene and its derivatives, including pyridyl-containing analogues, various catalytic cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions are commonly employed. The development of highly active and recyclable catalysts for these transformations is an active area of research. For example, palladium catalysts supported on solid matrices can simplify catalyst recovery and reuse, thereby reducing waste and cost.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. The synthesis of this compound via a Wittig or Horner-Wadsworth-Emmons reaction, while effective, generates stoichiometric phosphine (B1218219) oxide or phosphonate byproducts. Alternative routes with better atom economy would be a greener approach.

Renewable Feedstocks: While not yet widely implemented for this specific compound, a long-term goal of green chemistry is to utilize renewable feedstocks. Lignin, an abundant biopolymer, is a source of phenolic compounds. researchgate.net Research into the conversion of lignin-derived platform chemicals into valuable aromatic compounds could one day provide a sustainable route to the phenol moiety of this compound.

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisExample/Potential Strategy
Safer Solvents/Solvent-FreeReduce use of hazardous solventsMicrowave-assisted synthesis without solvent
CatalysisImprove reaction efficiency and selectivityUse of recyclable solid-supported catalysts
Atom EconomyMaximize incorporation of starting materialsExplore synthetic routes based on addition reactions
Renewable FeedstocksReduce reliance on fossil fuelsInvestigate use of lignin-derived phenols

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom, their connectivity, and spatial arrangement.

Proton (¹H) NMR Investigations

Proton (¹H) NMR spectroscopy of 4-[2-(Pyridin-4-yl)ethenyl]phenol, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenol (B47542) and pyridine (B92270) rings resonate in the downfield region, typically between δ 6.0 and 9.0 ppm, due to the deshielding effect of the ring currents.

The protons on the pyridine ring, being part of a heteroaromatic system, exhibit characteristic chemical shifts. The protons ortho to the nitrogen atom are the most deshielded and appear at the lowest field. The ethenyl bridge protons, involved in a double bond, show signals in the olefinic region, and their coupling constant (J-value) can confirm the trans or cis configuration of the double bond. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

A representative, though not identical, ¹H NMR spectrum of a related compound, 4-(2,6-diphenylpyridin-4-yl)phenol, in DMSO-d₆ showed a singlet for the hydroxyl proton at 9.87 ppm. The aromatic protons appeared as multiplets and doublets between 6.93 and 8.32 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Phenolic OHVariable (e.g., ~9.5)
Pyridine H (ortho to N)~8.5
Pyridine H (meta to N)~7.4
Phenol Ring H (ortho to OH)~6.8
Phenol Ring H (meta to OH)~7.5
Ethenyl H~7.0 - 7.6

Note: These are approximate values and can vary based on experimental conditions.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings and the ethenyl bridge will have characteristic chemical shifts. The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring will resonate at a lower field compared to the other aromatic carbons due to the electronegativity of the oxygen atom. The carbons of the pyridine ring will also show distinct signals, with the carbons adjacent to the nitrogen being the most deshielded.

For the related compound 4-(2,6-diphenylpyridin-4-yl)phenol, the ¹³C NMR spectrum in DMSO-d₆ displayed signals in the range of δ 115.8 to 159.0 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH (Phenol)~158
C (Pyridine, ortho to N)~150
C (Pyridine, meta to N)~121
C (Pyridine, para to N)~145
C (Phenol, ortho to OH)~116
C (Phenol, meta to OH)~129
C (Phenol, para to OH)~128
Ethenyl C~125 - 135

Note: These are approximate values and can vary based on experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships. Cross-peaks in a COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be invaluable in tracing the connectivity of the protons within the phenol and pyridine rings and confirming the coupling between the ethenyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This experiment is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically two or three bonds, ¹H-¹³C). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different fragments of the molecule, such as the link between the ethenyl bridge and the aromatic rings.

DEPT (Distortionless Enhancement by Polarization Transfer) and TOCSY (Total Correlation Spectroscopy) are other advanced techniques that could provide further structural details. DEPT experiments can differentiate between CH, CH₂, and CH₃ groups, while TOCSY can reveal entire spin systems of coupled protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness attributed to hydrogen bonding.

The aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the ethenyl bridge would appear in the 1650-1450 cm⁻¹ region. The C-O stretching of the phenol group usually gives a strong band around 1260-1180 cm⁻¹. The vibrations associated with the pyridine ring, including C=N and C=C stretching, also fall within the 1600-1400 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

For a similar compound, 4-(2,6-diphenylpyridin-4-yl)phenol, characteristic IR peaks were observed at 3426 cm⁻¹ (O-H), and in the 1560-1393 cm⁻¹ region for the aromatic and pyridine ring vibrations. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3400 - 3200 (broad)
Aromatic C-H Stretch3100 - 3000
C=C Stretch (Aromatic/Ethenyl)1650 - 1450
C-O Stretch (Phenol)1260 - 1180
Pyridine Ring Vibrations1600 - 1400
C-H Out-of-plane Bending900 - 675

Raman and Surface-Enhanced Raman Scattering (SERS) Analyses

While specific experimental Raman and SERS data for this compound are not available in the reviewed literature, these techniques offer valuable complementary information to FTIR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching of the ethenyl bridge and the symmetric breathing modes of the aromatic rings are expected to give strong signals in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about molecules adsorbed on a metal surface, typically silver or gold. For this compound, SERS could be used to study its orientation and interaction with the metal surface. The enhancement of the Raman signal is not uniform for all vibrational modes; modes involving atoms closer to the surface are generally enhanced more significantly. Given the presence of the nitrogen atom in the pyridine ring and the oxygen atom in the phenol group, this molecule could interact with the SERS substrate through these heteroatoms, leading to selective enhancement of the vibrations of the pyridine and phenol moieties. Studies on pyridine derivatives often show that the orientation on the silver surface is pH-dependent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structural integrity of this compound. The technique involves ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, with a molecular formula of C₁₃H₁₁NO, the expected molecular weight is approximately 197.23 g/mol .

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated version [M+H]⁺ would be observed, confirming the compound's identity. The subsequent fragmentation of this molecular ion provides valuable structural information. Due to the presence of aromatic rings and the vinyl bridge, the molecular ion is relatively stable. However, characteristic fragmentation patterns can be predicted based on the structure. libretexts.org Cleavage of the bonds adjacent to the vinyl group is a common fragmentation pathway.

Predicted Fragmentation Data

m/z Value (Predicted) Proposed Fragment Ion Structural Moiety Lost
197 [C₁₃H₁₁NO]⁺ Molecular Ion (M⁺)
180 [C₁₃H₁₀N]⁺ Loss of OH radical
168 [C₁₂H₁₀N]⁺ Loss of CO and H
118 [C₈H₈N]⁺ Cleavage leading to pyridylethene fragment
93 [C₆H₅O]⁺ Phenoxy radical cation

This table is based on general fragmentation principles and may vary based on specific MS techniques (e.g., ESI, EI).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. libretexts.org The extended conjugated π-system in this compound, which spans the phenol ring, the ethenyl bridge, and the pyridine ring, is responsible for its characteristic UV-Vis absorption profile.

This conjugation allows for π → π* electronic transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions typically occur at longer wavelengths (lower energy) as the extent of conjugation increases. The spectrum of this compound is expected to show strong absorption bands in the UV region. The exact position of the absorption maximum (λ_max) can be influenced by the solvent's polarity, a phenomenon known as solvatochromism. In polar solvents, hydrogen bonding with the phenolic hydroxyl group and the pyridine nitrogen can shift the energy levels of the molecular orbitals, leading to a shift in λ_max.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its crystalline form, including precise bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Crystallographic studies reveal that the ethenyl bridge in structures of this type adopts an E (trans) configuration, which is the more stable arrangement. nih.gov The molecule is largely planar, although minor twisting between the aromatic rings is common. The dihedral angle, which is the angle between the planes of the pyridyl and phenyl rings, is typically small, indicating a high degree of conjugation is maintained in the solid state. nih.gov

Selected Crystallographic Bond Parameters (Representative)

Parameter Description Typical Value (Å or °)
C=C (vinyl) Length of the central double bond ~1.34 Å
C-C (vinyl-phenyl) Bond length between the vinyl group and the phenyl ring ~1.47 Å
C-C (vinyl-pyridyl) Bond length between the vinyl group and the pyridyl ring ~1.46 Å
C-N-C (pyridine) Angle within the pyridine ring ~117°
C-O (phenol) Length of the carbon-oxygen bond ~1.36 Å

Note: These are typical values for similar structures and can vary slightly for the specific crystal form of the title compound.

The crystal packing of this compound is dominated by strong intermolecular hydrogen bonds. The primary and most significant interaction is the hydrogen bond formed between the hydroxyl group (-OH) of the phenol ring (acting as the donor) and the nitrogen atom of the pyridine ring of an adjacent molecule (acting as the acceptor). This O-H···N hydrogen bond is a robust and highly directional interaction that often dictates the primary supramolecular assembly, leading to the formation of infinite chains or other well-defined motifs.

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron-rich faces of the aromatic rings. nih.gov

These collective interactions create a stable, three-dimensional network in the solid state, influencing the material's physical properties. nih.gov The specific arrangement and strength of these interactions define the unique packing of a given polymorph. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT methods can provide accurate descriptions of a molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Calculations (e.g., HOMO-LUMO Energy Gaps)

Following geometry optimization, the electronic structure can be elucidated. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). informaticsjournals.co.in The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. materialsciencejournal.orgajrcps.com A smaller energy gap generally implies higher reactivity. materialsciencejournal.org For molecules with extended π-conjugation like 4-[2-(Pyridin-4-yl)ethenyl]phenol, the HOMO is typically delocalized over the electron-rich phenol (B47542) ring and the ethenyl bridge, while the LUMO is often centered on the electron-deficient pyridine (B92270) ring.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative ValueSignificance
HOMO Energy-5.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)3.7 eVRelates to chemical reactivity and stability
Ionization Potential7.1 eVEnergy required to remove an electron materialsciencejournal.org
Electron Affinity2.5 eVEnergy released upon gaining an electron materialsciencejournal.org

Note: The values in this table are illustrative and based on typical DFT results for similar aromatic compounds. Actual values would be obtained from specific DFT calculations on this compound.

Simulation of Vibrational Frequencies and Spectral Assignment

DFT calculations are also highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. nih.govarxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. mdpi.com These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This correlation allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as the stretching of the O-H and C=C bonds, and the bending and wagging modes of the aromatic rings. researchgate.net Such assignments are fundamental for the structural characterization of the molecule. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Modes in this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Correlation
O-H Stretch~3400Broad band in FT-IR
Aromatic C-H Stretch3050-3150Sharp bands in FT-IR and FT-Raman
C=C Ethenyl Stretch~1640Strong band in Raman
Aromatic Ring Stretch1600-1450Multiple bands in FT-IR and FT-Raman
Pyridine Ring Breathing~1000Characteristic band in Raman

Note: These are representative frequencies. Precise values and a full spectral assignment would result from a detailed computational study.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and intramolecular interactions. nih.govuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. youtube.com In this compound, NBO analysis can quantify the extent of π-electron delocalization across the ethenyl bridge connecting the phenol and pyridine rings. It can also elucidate the nature of the intramolecular hydrogen bonding, if present, and provide insights into the electronic basis of the molecule's structural and reactive properties. nih.gov The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis. uni-muenchen.de

Molecular Electrostatic Potential Surfaces (MEPS) and Charge Distribution Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. chemrxiv.org It is a 3D plot of the electrostatic potential on the electron density surface of the molecule. researchgate.netdtic.mil Different colors are used to represent regions of varying electrostatic potential: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEPS would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would be expected to exhibit a positive potential.

Quantification of Intermolecular Interaction Energies (e.g., PIXEL Method)

In the solid state, the arrangement of molecules in the crystal lattice is governed by a complex network of intermolecular interactions. The PIXEL method is a computational approach used to calculate the energies of these interactions, partitioning the total lattice energy into Coulombic, polarization, dispersion, and repulsion components for individual molecular pairs. nih.govresearchgate.net This method allows for a quantitative understanding of the forces that stabilize the crystal structure, such as hydrogen bonds and π-π stacking interactions. For this compound, PIXEL calculations could be used to identify the most significant intermolecular interactions and to rationalize the observed crystal packing.

Table 3: Illustrative Intermolecular Interaction Energies for a Dimer of this compound via the PIXEL Method

Interaction TypeCoulombic (kJ/mol)Polarization (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total (kJ/mol)
O-H···N Hydrogen Bond-40-15-2530-50
π-π Stacking-10-5-5025-40

Note: These values are for illustrative purposes to demonstrate the type of data obtained from PIXEL calculations. The actual energies would depend on the specific geometry of the molecular dimer.

Computational Prediction of Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical properties of molecules, such as their UV-visible absorption and emission spectra. nih.govnih.gov These calculations can provide information on the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states. rsc.org For a fluorescent molecule like this compound, TD-DFT can help to understand the intramolecular charge transfer (ICT) character of its excited states, which is often responsible for its solvatochromic behavior (the change in color of its fluorescence with solvent polarity). nih.gov

Table 4: Illustrative Predicted Photophysical Data for this compound

PropertyPredicted ValueExperimental Correlation
Maximum Absorption Wavelength (λmax)~320 nmUV-Vis Spectroscopy
Molar Absorptivity (ε)~25,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Maximum Emission Wavelength (λem)~450 nmFluorescence Spectroscopy
Fluorescence Quantum Yield (ΦF)~0.6Fluorescence Spectroscopy
Excited State Dipole Moment~15 DLippert-Mataga Analysis

Note: This table contains representative data. Actual values would be derived from specific TD-DFT calculations and would vary with the solvent environment.

Theoretical Frameworks for Structure-Property Relationship Elucidation

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, bridging the gap between molecular structure and macroscopic properties. For this compound and its analogues, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the predominant theoretical frameworks employed. These methods offer a balance between computational cost and accuracy, making them well-suited for studying the electronic structure, geometry, and spectroscopic properties of such medium-sized organic molecules.

Research on structurally similar compounds, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), provides significant insights that can be extrapolated to this compound. redalyc.org In these studies, DFT calculations are typically initiated by optimizing the ground-state geometry of the molecule. This process determines the most stable three-dimensional arrangement of atoms and provides key structural parameters.

For instance, in a study on a related phenol-pyridine compound, the geometry was optimized using the B3LYP functional with the 6-311G(d,p) basis set. researchgate.net This level of theory is widely used for its reliability in predicting molecular geometries. The planarity of the molecule, defined by the dihedral angles between the aromatic rings, is a critical factor influencing its electronic properties. In a nearly planar conformation, the π-electron systems of the pyridine and phenol rings can effectively conjugate through the ethenyl bridge, which has profound implications for the molecule's absorption and emission characteristics.

Detailed Research Findings:

Computational studies on analogous molecules have revealed that the electronic properties are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For molecules like this compound, the HOMO is typically localized on the electron-rich phenol moiety, while the LUMO is centered on the electron-deficient pyridine ring. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system, where the phenol acts as an electron-donating group and the pyridine as an electron-withdrawing group. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation.

TD-DFT calculations are instrumental in understanding the nature of electronic transitions. For a similar terpyridine-phenol compound, TD-DFT calculations at the PCM/TD-PBE0/6-31+G(d,p) level of theory have been used to simulate the UV-Vis absorption spectrum. redalyc.org These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths. The lowest energy absorption band in such systems is often assigned to an ICT transition from the HOMO (on the phenol side) to the LUMO (on the pyridine side). redalyc.org

The table below presents representative data from a computational study on a similar terpyridine-phenol compound, which illustrates the type of information obtained from such theoretical investigations.

ParameterValueComputational Method
Dihedral Angle (Pyridinyl-Phenol)~5.03°DFT/B3LYP
HOMO Energy-DFT/B3LYP
LUMO Energy-DFT/B3LYP
HOMO-LUMO Gap-DFT/B3LYP
S0 → S1 Transition Energy3.98 eV (311 nm)PCM/TD-PBE0/6-31+G(d,p)
S0 → S2 Transition Energy4.15 eV (299 nm)PCM/TD-PBE0/6-31+G(d,p)

Data adapted from a study on a structurally related terpyridine-phenol compound for illustrative purposes. redalyc.org

Furthermore, theoretical frameworks can be extended to investigate the effects of the environment, such as solvent polarity, on the molecule's properties. The Polarizable Continuum Model (PCM) is a common approach to simulate the influence of a solvent on the electronic structure and spectra. redalyc.org These calculations often show a red-shift (shift to longer wavelengths) in the absorption and emission spectra with increasing solvent polarity, which is a hallmark of ICT transitions.

Photophysical Phenomena and Electronic Properties

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of 4-[2-(Pyridin-4-yl)ethenyl]phenol is characterized by strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated system.

Analysis of Absorption Maxima and Band Shapes

The absorption spectrum is primarily influenced by the extended π-conjugation across the stilbene-like core. Theoretical studies using time-dependent density functional theory (TD-DFT) on related styrylpyridine compounds indicate that the main absorption band corresponds to the S₀→S₁ transition. nih.govresearchgate.net For the parent compound, 4-styrylpyridine, the experimental absorption maximum is observed around 304 nm. researchgate.net The addition of the hydroxyl group in the 4-position of the phenyl ring typically leads to a red-shift (bathochromic shift) of the absorption maximum due to the electron-donating nature of the -OH group enhancing the intramolecular charge transfer (ICT) character of the transition. The shape of the absorption band is generally broad, which is typical for molecules with significant charge transfer character in the excited state.

Solvatochromic Effects on Absorption Spectra

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a prominent feature of this compound and its derivatives. The neutral phenol (B47542) form shows relatively weak solvatochromism. However, its deprotonated form (phenolate) or N-alkylated pyridinium (B92312) derivatives (betaines) exhibit strong negative solvatochromism. rsc.orgresearchgate.net This phenomenon occurs when the ground state is more polar than the excited state. In polar solvents, the high-dipole ground state is stabilized more than the excited state, leading to an increase in the transition energy and a blue-shift (hypsochromic shift) of the absorption maximum. rsc.org

For instance, the merocyanine (B1260669) form of related N-octyl-4-hydroxystyrylpyridinium dyes shows significant negative solvatochromism. A large hypsochromic shift is observed as the solvent polarity increases, which is attributed to the stabilization of the polar zwitterionic ground state. rsc.orgscispace.com In solvents capable of hydrogen bonding, this effect is even more pronounced due to specific interactions with the phenolate (B1203915) oxygen. rsc.org

SolventAbsorption Maximum (λmax, nm) for OP-MSAbsorption Maximum (λmax, nm) for OP-DMS
Water480480
Methanol538538
Ethanol (B145695)563563
Butanol583583
DMSO612612
DMF619619

*Data for the related merocyanine dyes 4-[-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1-octylpyridinium bromide (OP-MS) and 4-[-2-(4-hydroxy-3,5-dymethylphenyl)ethenyl]-1-octylpyridinium bromide (OP-DMS). scispace.com

Influence of pH on Absorption Behavior

The absorption spectrum of this compound is highly sensitive to pH due to the presence of two ionizable groups: the phenolic hydroxyl group and the pyridinic nitrogen. The molecule can exist in different forms depending on the pH of the medium: a cationic form at low pH (protonated pyridine), a neutral form at intermediate pH, and an anionic form at high pH (deprotonated phenol).

The transformation between the protonated (pyridinium) form and the deprotonated (phenolate or merocyanine) form results in a significant color change, a phenomenon known as halochromism. scispace.com The deprotonation of the phenol group to form the phenolate leads to a large bathochromic shift, as the phenolate is a much stronger electron donor than the neutral hydroxyl group. This enhances the ICT character and lowers the energy of the transition. Studies on N-substituted 4-hydroxy-4'-stilbazolium chlorides show that in solution, a small amount of water (acting as a base) can deprotonate the phenol, leading to a color change from yellow (cationic form) to red (zwitterionic/quinoid form). rsc.org This equilibrium makes these compounds useful as pH indicators. scispace.comresearchgate.net

Fluorescence Emission Properties

The fluorescence properties of this compound are intimately linked to its excited-state dynamics, which include processes like excited-state intramolecular proton transfer (ESIPT) and torsional relaxation.

Quantum Yields and Emission Maxima

Compounds structurally similar to this compound, which possess an intramolecular hydrogen bond between the phenolic proton and the pyridinic nitrogen (as in the 2-pyridyl isomer), are often non-fluorescent or weakly fluorescent in solution. nih.gov This is because a rapid, non-radiative deactivation pathway via ESIPT becomes dominant. nih.gov Upon photoexcitation, the phenolic proton is transferred to the pyridine (B92270) nitrogen, forming an excited-state keto-tautomer. This tautomer typically has efficient non-radiative decay channels back to the ground state, thus quenching the fluorescence. nih.govrsc.org

In cases where ESIPT is blocked (e.g., by methylation of the hydroxyl group or protonation of the pyridine in acidic media), fluorescence can be observed. For related trans-stilbenoid probes, fluorescence quantum yields are generally low in solution but can increase significantly upon binding to macromolecules, which restricts torsional motion. nih.gov For example, related stilbenoids show emission maxima in the range of 384 nm to 450 nm when bound to amyloid fibrils. nih.gov

Excited-State Dynamics and Fluorescence Lifetimes

The excited-state dynamics of this compound are complex. Following photoexcitation, several competing relaxation pathways exist.

Excited-State Intramolecular Proton Transfer (ESIPT): As discussed, for isomers where an intramolecular hydrogen bond is possible, ESIPT is an ultrafast process. Theoretical studies on 4-(2′-hydroxyphenyl)pyridine show that the ESIPT process is essentially barrierless and can be completed on a femtosecond timescale (around 80 fs). rsc.org This leads to the formation of a transient keto species that decays non-radiatively.

Twisted Internal Charge Transfer (TICT): Like many D-π-A molecules, torsional motion around the single and double bonds can occur in the excited state. This can lead to the formation of a non-emissive or weakly emissive twisted internal charge transfer (TICT) state, providing another non-radiative decay channel. researchgate.net This process is highly dependent on solvent viscosity.

Fluorescence Lifetime: Due to the efficient non-radiative decay pathways, the fluorescence lifetimes are typically very short. For related trans-stilbenoids that do fluoresce, lifetimes can be on the order of nanoseconds and can be significantly extended in environments that restrict molecular motion. nih.gov For example, the fluorescence lifetime of a related probe was found to be 1.5 ns when bound to Aβ1-42 fibrils. nih.gov In contrast, in systems where ESIPT is the dominant deactivation mechanism, the excited-state lifetime can be in the sub-picosecond range. bg.ac.rsuci.edu

Solvatochromic and Thermochromic Fluorescence Behavior

The fluorescence properties of this compound, also known as p-hydroxystilbazole, are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity is particularly evident in the change of its fluorescence emission spectrum with the polarity of the solvent.

Research on related hydroxy-styrylpyridinium derivatives has shown that these compounds typically exhibit negative solvatochromism. rsc.org This means that the wavelength of the maximum fluorescence emission shifts to a shorter wavelength (a blueshift) as the polarity of the solvent increases. For instance, in ethanol, a polar protic solvent, a long-wave absorption band for a hydroxy-styrylpyridinium derivative was observed at 402 nm. rsc.org In aprotic solvents, an additional absorption band can appear at around 600 nm, which is characteristic of the deprotonated form (phenolate). rsc.org The fluorescence of these probes generally spans the spectral region of 480-650 nm. rsc.org

The table below illustrates the solvatochromic shift in the absorption maxima for a related hydroxy-styrylpyridinium compound in different solvents, demonstrating the influence of solvent polarity.

SolventAbsorption Maximum (λ_max)
Ethanol402 nm
Aprotic Solvents (general)~600 nm (for the base form)

Data derived from studies on hydroxy-styrylpyridinium derivatives. rsc.org

Thermochromism, the change in color with temperature, is another key characteristic. Studies on analogous 4-pyridiniophenolates have attributed significant thermochromic effects to a combination of conformational changes within the molecule and an increase in the relative permittivity of the solvent at lower temperatures. nih.gov This suggests that cooling a solution of this compound would likely induce a spectral shift in its fluorescence, reflecting changes in both the molecular geometry and the solvent's dielectric properties.

Intermolecular Charge Transfer (ICT) Mechanisms and Their Role in Photophysics

The photophysical behavior of this compound is intrinsically linked to intermolecular charge transfer (ICT) processes. This "push-pull" molecule, with its electron-donating phenol and electron-accepting pyridine moieties, is primed for the transfer of electron density from the phenol side to the pyridine side upon photoexcitation. nih.gov

Upon absorption of light, the molecule transitions to an excited state. In this excited state, a significant redistribution of electron density occurs, leading to the formation of an ICT state. This ICT state is more polar than the ground state and plays a crucial role in the observed photophysical properties. The efficiency and dynamics of this charge transfer are influenced by the surrounding solvent. In polar solvents, the ICT state is stabilized, which can affect the fluorescence quantum yield and the position of the emission band.

The ICT mechanism can be further complicated by conformational changes. In related pyridinium betaines, photoexcitation leads to a charge transfer from the phenoxide ring to the pyridinium ring, which in turn causes a planarization of the molecule. rsc.org This structural evolution on the femtosecond timescale is a key aspect of the de-excitation process. rsc.org The migration of counterions in pyridinium salts, driven by the light-induced ICT, can also influence the emission properties, particularly in weakly polar solvents. nih.gov

Photochromism and Thermochromism in the Solid State and Solution

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon irradiation with light, is a potential property of this compound, given its stilbene-like structure. The trans-cis photoisomerization around the ethenyl bridge is a well-known phenomenon in stilbene (B7821643) and its derivatives. rsc.org

In solution, the photoisomerization of hydroxystilbenes can be influenced by the solvent environment. rsc.org For the related stilbazolium betaines, photochemical cis/trans isomerization has been reported, often proceeding through a protonated intermediate. This suggests that the pH of the solution could be a critical factor in the photochromic behavior of this compound.

In the solid state, the photochromic and thermochromic behavior can be significantly different from that in solution. The crystal packing and intermolecular interactions in the solid state can either facilitate or hinder the conformational changes required for isomerization. Thermochromism in the solid state is often linked to phase transitions or changes in the crystal packing upon heating or cooling. For some organic compounds, a reversible color change in the solid state is driven by structural changes.

While specific data on the solid-state photochromism and thermochromism of this compound are not extensively detailed in the available literature, the behavior of analogous compounds suggests a rich and complex response to light and heat in both solution and the solid phase.

Supramolecular Chemistry and Self Assembly

Role of Hydrogen Bonding Interactions in Assembly Formation

Hydrogen bonding is a predominant force in the formation of supramolecular assemblies involving 4-[2-(Pyridin-4-yl)ethenyl]phenol. The hydroxyl group (-OH) of the phenol (B47542) ring acts as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring serves as a hydrogen bond acceptor. This donor-acceptor relationship facilitates the formation of strong and directional intermolecular connections.

In the solid state, these interactions are crucial for the establishment of a stable and well-defined crystalline lattice. japtronline.com The formation of intermolecular hydrogen bonds between the phenolic hydroxyl group and the pyridine nitrogen can lead to the creation of extended chains or networks. nsysu.edu.tw For instance, studies on similar phenol-pyridine systems have shown that the O—H···N hydrogen bond is a robust and reliable interaction for constructing supramolecular architectures. nih.gov

The strength of these hydrogen bonds can be influenced by the surrounding chemical environment and the presence of other functional groups. The interplay between hydrogen bonding and other non-covalent forces ultimately dictates the final three-dimensional structure of the self-assembled entity. japtronline.com

Pi-Stacking Interactions in Crystal Engineering and Solution

In addition to hydrogen bonding, π-stacking interactions play a significant role in the crystal engineering and solution behavior of this compound. The aromatic phenol and pyridine rings are electron-rich π-systems that can interact with one another through non-covalent forces. wikipedia.org

In solution, π-stacking interactions can influence the aggregation behavior of the molecules, potentially leading to the formation of dimers, trimers, or larger aggregates. scirp.org The presence of bulky substituents or the nature of the solvent can affect the extent and geometry of these π-π stacking interactions. scirp.org

Co-crystallization Strategies and Their Impact on Supramolecular Structures

Co-crystallization is a powerful strategy in crystal engineering that can be employed to modify the supramolecular structure of this compound. This technique involves crystallizing the target molecule with a second component, known as a co-former, to create a new crystalline solid with a unique structure and potentially altered physical properties. japtronline.com

The choice of co-former is critical and is typically based on the potential for complementary non-covalent interactions. For this compound, co-formers containing functional groups capable of hydrogen bonding with the phenol or pyridine moieties are often selected. For example, carboxylic acids are excellent co-formers, as the carboxyl group can form a strong O—H···N hydrogen bond with the pyridine nitrogen. nih.gov

The formation of these co-crystals can lead to different packing arrangements and supramolecular synthons compared to the pure compound. For instance, in co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with 4-alkoxybenzoic acids, the acid and base components are linked by O—H···N hydrogen bonds, forming linear hydrogen-bonded 2:1 units. nih.gov This demonstrates how co-crystallization can be used to rationally design and control the resulting supramolecular architecture. japtronline.com

Formation of Supramolecular Dimers and Trimers

In solution and in the solid state, this compound can form discrete supramolecular oligomers, such as dimers and trimers. The formation of these smaller assemblies is governed by the same non-covalent interactions that drive the formation of larger networks, namely hydrogen bonding and π-stacking. scirp.org

Hydrogen bonding between the phenol and pyridine groups can lead to the formation of well-defined dimeric structures. For instance, two molecules can associate through a pair of O—H···N hydrogen bonds, creating a cyclic dimer. The stability of such dimers is dependent on the strength of the hydrogen bonds and the steric compatibility of the interacting molecules.

Theoretical studies on phenol-water complexes have shown that phenol can interact with itself to form dimers and trimers. scirp.org In the case of this compound, the presence of the pyridine ring introduces additional and more specific hydrogen bonding capabilities. The formation of trimers can occur through the extension of the hydrogen-bonding network, where a third molecule interacts with a pre-formed dimer. The specific geometry of these dimers and trimers will be dictated by the interplay of hydrogen bonding and π-stacking interactions.

Design Principles for Self-Assembled Networks

The design of self-assembled networks based on this compound relies on the principles of molecular recognition and the predictable nature of non-covalent interactions. A deep understanding of supramolecular chemistry is essential for the rational design of complex and functional architectures. japtronline.com

Key design principles include:

Directionality of Hydrogen Bonds: The strong and directional nature of the O—H···N hydrogen bond is a primary tool for controlling the connectivity and dimensionality of the resulting network. japtronline.com

Complementary Functional Groups: The selection of molecules with complementary functional groups that can participate in specific and robust interactions is crucial for predictable self-assembly. japtronline.com

Interplay of Interactions: The final supramolecular structure is a result of the balance between various non-covalent forces, including hydrogen bonding, π-stacking, and van der Waals interactions. mdpi.com Modifying the molecule or its environment can shift this balance and lead to different assembled structures.

Hierarchical Assembly: The formation of complex networks often proceeds in a hierarchical manner, where smaller, well-defined aggregates (like dimers or trimers) form first and then further assemble into larger structures.

By carefully considering these principles, it is possible to design and synthesize novel supramolecular materials based on this compound with tailored structures and properties.

Research on Materials Science Applications

Development of Optoelectronic Materials

The development of novel materials with tailored optical and electronic properties is a cornerstone of modern materials science. Stilbene (B7821643) derivatives, in particular, are known for their significant nonlinear optical (NLO) properties, which are crucial for applications in telecommunications, optical computing, and frequency conversion. Research into diaromatic stilbene derivatives has shown that the presence of electron-donating and electron-accepting groups can lead to substantial second harmonic generation (SHG) efficiency. jyu.firsc.org

While direct studies on the NLO properties of 4-[2-(Pyridin-4-yl)ethenyl]phenol are limited, the structural analogy to other push-pull stilbenes suggests its potential in this area. For instance, a non-centrosymmetric polymorph of 2-chloro-3,4-dimethoxy-4′-nitrostilbene has demonstrated an NLO activity over 32 times that of the urea (B33335) reference. rsc.org The combination of the hydroxyl (donor) and pyridyl (acceptor) groups in this compound provides the necessary electronic asymmetry for significant NLO effects. Further research is warranted to quantify the NLO response of this specific compound and to optimize its crystalline structure for enhanced performance.

Table 1: Nonlinear Optical (NLO) Properties of a Related Stilbene Derivative

CompoundSecond Harmonic Generation (SHG) Efficiency (vs. Urea)
2-chloro-3,4-dimethoxy-4′-nitrostilbene (non-centrosymmetric polymorph)> 32

Data extracted from a study on diaromatic stilbene derivatives and is presented here as a reference for the potential of similarly structured compounds. rsc.org

Application as Fluorescent Chemosensors and Probes

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or anions, through a change in their fluorescence properties. The stilbene backbone is a common motif in the design of such sensors. The extended π-system of stilbenes often results in intrinsic fluorescence, which can be modulated by the binding of an analyte to a receptor site on the molecule.

The pyridine (B92270) and phenol (B47542) moieties in this compound can both act as potential binding sites for metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the phenol group can coordinate with metal cations, leading to changes in the electronic structure of the molecule and, consequently, its fluorescence emission. While specific studies on this compound as a chemosensor are not widely reported, the principle has been demonstrated in numerous related systems. For example, stilbene-based fluorescent chemosensors have been developed for the selective detection of various metal ions.

Integration into Photoactive and Thermochromic Systems

Photoactive materials are those that undergo a change in their properties upon exposure to light. A key photoactive behavior of stilbene derivatives is photoisomerization, the reversible transformation between cis (Z) and trans (E) isomers upon irradiation with light of specific wavelengths. This property is fundamental to applications such as optical data storage, molecular switches, and photopharmacology. The photochemical behavior of stilbene derivatives, including their photoisomerization, has been investigated in both solution and solid states. jyu.fi

Thermochromic materials, on the other hand, change color in response to a change in temperature. Research on derivatives of 1,4-bis[2-(4-pyridyl)ethenyl]-benzene, which are structurally similar to this compound, has demonstrated remarkable thermochromic and fluorescent color changes. mdpi.com These changes are attributed to a transition between crystalline and amorphous states upon heating, often in conjunction with photo-inducement. mdpi.com For instance, one such derivative exhibits bright yellow fluorescence at room temperature under UV light, which shifts to an intense blue-violet fluorescence when cooled. mdpi.com This reversible thermochromic behavior makes these materials suitable for applications such as temperature sensors and smart coatings.

Table 2: Thermochromic Behavior of a Related Pyridyl-Ethenyl-Benzene Derivative

Compound DerivativeStimulusObserved Change
DC16 (a 1,4-bis[2-(4-pyridyl)ethenyl]-benzene derivative)Heating and 365 nm UV lightTransition from crystalline to amorphous state with a change in fluorescent color

This data is based on a study of related compounds and illustrates the potential for thermochromic properties in pyridyl-ethenyl systems. mdpi.com

Functionalization for Polymer Composites and Hybrid Materials

The incorporation of functional small molecules into polymer matrices is a widely used strategy to create advanced materials with tailored properties. The phenol group in this compound provides a reactive site for functionalization, allowing it to be covalently integrated into polymer chains. For instance, the hydroxyl group can be converted to a vinyl group, creating a monomer that can be polymerized. The synthesis of poly(4-vinylphenol) from 4-vinylphenol (B1222589) is a well-established process. wikipedia.orgresearchgate.netgoogle.comgoogle.com

Furthermore, the pyridine functionality can also be leveraged for creating novel polymer architectures. Pyridyl-functionalized polymers have been explored for a variety of applications, including the development of coordination polymers and as ligands in catalysis. rsc.orgrsc.orgpolysciences.com The synthesis of polyimides containing pyridine moieties has been shown to result in materials with high thermal stability and good solubility in organic solvents. rsc.org By functionalizing this compound to make it polymerizable, it would be possible to create polymers with the inherent optical and electronic properties of the stilbene core, leading to the development of novel photoactive or conductive polymer composites. The synthesis of polymers containing stilbene moieties has been explored to create materials with unique thermal and mesomorphic properties. mdpi.com

In Vitro Biological Mechanism Studies and Structure Activity Relationships

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase Isoforms)

Phenolic compounds are recognized for their ability to inhibit carbonic anhydrases (CAs), not by directly binding to the zinc ion in the active site, but by anchoring to a zinc-bound water molecule via hydrogen bonding. researchgate.net The compound 4-[2-(Pyridin-4-yl)ethenyl]phenol and its derivatives have been specifically investigated as inhibitors of various carbonic anhydrase isoforms.

Derivatives of this phenol (B47542), particularly those incorporating tertiary amine and trans-pyridylethenyl-carbonyl moieties, have demonstrated potent inhibitory activity against the β-carbonic anhydrase from Saccharomyces cerevisiae (ScCA), with inhibition constants (KIs) in the nanomolar range. nih.gov Notably, these compounds showed significantly less activity against the human (h) isoforms hCA I and hCA II, indicating a degree of selectivity. nih.gov For instance, while one derivative exhibited low nanomolar inhibition of ScCA, its KI values against hCA I and hCA II were in the micromolar range, suggesting a potential for developing selective antifungal agents. nih.gov The inhibition of CAs is a critical mechanism, as these enzymes are involved in crucial physiological processes. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Phenol Derivatives with Pyridylethenyl Moieties

Compound Class Target Enzyme Inhibition Constant (KI) Range Selectivity Profile
Phenols with tertiary amine and trans-pyridylethenyl-carbonyl moieties S. cerevisiae β-CA (ScCA) Low nanomolar to 95.4 nM High
Phenols with tertiary amine and trans-pyridylethenyl-carbonyl moieties Human CA I (hCA I) 0.78–23.5 µM Low

This table summarizes the inhibitory activity of phenol derivatives related to this compound against different carbonic anhydrase isoforms, based on data from a 2014 study in the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

Molecular Target Interactions and Biochemical Pathway Modulation

The biological activities of this compound and related structures are underpinned by their interactions with various molecular targets and their ability to modulate key biochemical pathways. Studies on structurally similar compounds, such as terpyridine derivatives, have shown that these molecules can intercalate with DNA. nih.gov This interaction with DNA is a significant finding, as it can lead to the inhibition of replication and transcription, ultimately triggering cell death pathways like apoptosis. nih.gov

Furthermore, the modulation of signaling pathways is another key aspect of its mechanism. For example, related pyridine-containing compounds have been shown to influence pathways critical for cell survival and inflammation. While direct evidence for this compound is still emerging, the broader class of phenolic and pyridine (B92270) compounds is known to interact with proteins involved in signal transduction.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of a molecule influences its biological potency and selectivity. For compounds related to this compound, several key structural features have been identified as being important for their activity.

The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. For instance, in the context of anticancer activity, replacing a phenyl ring with a pyrid-2-yl substituent has been shown to significantly alter cytotoxicity against various cancer cell lines. nih.gov This highlights the importance of the pyridine moiety in molecular interactions.

Additionally, the nature and position of substituents on the phenolic ring can greatly impact activity. The hydroxyl group of the phenol is a key feature, often involved in hydrogen bonding with biological targets. researchgate.net Studies on other phenolic compounds have shown that the addition of lipophilic groups, such as allyl groups, can enhance penetration of bacterial cell membranes and increase antimicrobial potency against planktonic cells. frontiersin.orgmdpi.com Conversely, modifications can sometimes decrease activity; for example, certain carboxylate derivatives of related heterocyclic structures were found to be inactive in disrupting specific protein-protein interactions. acs.org These SAR insights are instrumental in the rational design of new analogues with improved efficacy and target selectivity.

Investigations of Antimicrobial Effects at a Mechanistic Level

The phenolic nature of this compound suggests inherent antimicrobial properties, as phenols and their derivatives are known to be effective against a wide range of microorganisms. rroij.com The primary mechanism of action for phenolic compounds involves the denaturation and coagulation of proteins within the microbial cell. rroij.com They can also disrupt the cytoplasmic membrane, leading to a loss of integrity and leakage of cellular contents. mdpi.com

Table 2: Antimicrobial Activity of Related Pyridine and Phenol Compounds

Compound/Derivative Class Target Microorganism(s) Observed Effect/Mechanism
Dodecanoic acid pyridine derivatives B. subtilis, S. aureus, E. coli, C. albicans Good antibacterial and antifungal activity. nih.gov
Pyridonethiol derivatives S. pneumoniae, B. subtilis, E. coli Good antimicrobial activity, with some derivatives showing double the potency of Ampicillin against B. subtilis. nih.gov
Natural Phenols (e.g., 3-p-trans-coumaroyl-2-hydroxyquinic acid) S. aureus Loss of cytoplasmic membrane integrity, increased membrane fluidity. frontiersin.org

This table provides an overview of the antimicrobial activities observed for compounds structurally related to this compound, highlighting their mechanisms of action against various pathogens.

Explorations in Anticancer Activity Mechanisms

The anticancer potential of this compound and its analogues has been explored in various cancer cell lines. The mechanisms underlying this activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

For example, studies on structurally related pyridyl-substituted benzotriazinones demonstrated significant growth inhibition in a range of cancer cell lines, including those from non-small cell lung cancer (NCI-H522), colon cancer (COLO 205, HT29, SW-620), and breast cancer (T-47D, MCF-7). nih.gov Similarly, a lipophilic terpyridine derivative showed potent activity against breast cancer cells (MCF-7), with an IC₅₀ value in the nanomolar range. nih.gov

The mechanistic basis for this anticancer activity often involves the compound's ability to induce cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cells from proliferating. nih.gov This is often followed by the induction of apoptosis, or programmed cell death. nih.gov Furthermore, some of these compounds can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cellular damage, and can also act as DNA intercalating agents, disrupting DNA integrity and function. nih.gov

Table 3: Anticancer Activity of Structurally Related Pyridine Compounds

Compound Class Cancer Cell Line(s) IC₅₀ Values / Effect Proposed Mechanism of Action
Pyrid-2-yl benzotriazinones NCI-H522, COLO 205, HT29, MCF-7, etc. Strong growth inhibition. nih.gov Cytotoxicity. nih.gov

This table summarizes the in vitro anticancer effects of compounds with structural similarities to this compound, detailing their potency and the cellular mechanisms involved.

Future Directions and Emerging Research Avenues

Exploration of Advanced Synthetic Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of advancing the research and application of 4-[2-(Pyridin-4-yl)ethenyl]phenol. Future efforts are directed towards methodologies that not only improve yield and purity but also align with the principles of green chemistry.

A significant focus is on increasing the atom economy of the synthesis. primescholars.comnumberanalytics.comwikipedia.orgjocpr.com Traditional multi-step syntheses often generate stoichiometric amounts of byproducts, leading to waste and increased purification costs. wikipedia.org Future synthetic strategies will likely prioritize reactions with high atom economy, such as addition and cycloaddition reactions, where a majority of the atoms from the reactants are incorporated into the final product. jocpr.com For instance, catalytic approaches that minimize the use of stoichiometric reagents are highly desirable. numberanalytics.comjocpr.com

Moreover, the principles of green chemistry are expected to play a more prominent role. This includes the use of environmentally benign solvents, or even solvent-free reaction conditions, and the development of catalytic systems that can be easily recovered and reused. jocpr.com The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another promising avenue to reduce waste and improve efficiency. A review of synthetic routes for various pyridine (B92270) derivatives highlights the potential for applying modern cross-coupling and condensation reactions to achieve these goals. beilstein-journals.orgresearchgate.netnih.gov

Synthetic GoalKey PrinciplesPotential Methodologies
High Yield & PurityAtom Economy, Green ChemistryCatalytic Cross-Coupling, One-Pot Reactions, Solvent-Free Synthesis
SustainabilityReduced Waste, Recyclable CatalystsBiocatalysis, Flow Chemistry
EfficiencyFewer Steps, Lower EnergyMicrowave-Assisted Synthesis, Sonochemistry

Application of Novel Computational Approaches for Complex Phenomena

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Advanced computational approaches are being applied to unravel complex phenomena at the molecular level, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these efforts. redalyc.orgresearchgate.netresearchgate.netrsc.orgqnl.qa These methods are used to calculate the electronic structure, optimized geometry, and vibrational frequencies of the molecule in both its ground and excited states. redalyc.orgresearchgate.net Such calculations provide valuable insights into the nature of electronic transitions, which are fundamental to the molecule's photophysical properties. redalyc.orgrsc.org For instance, TD-DFT calculations can predict absorption and emission spectra, helping to interpret experimental results and understand the influence of solvent effects and structural modifications. redalyc.orgqnl.qa

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution or within a biological system. These simulations can reveal how the molecule interacts with its surroundings over time, providing a deeper understanding of processes like solvation dynamics and conformational changes. The combination of quantum mechanical calculations with molecular mechanics (QM/MM) methods allows for the study of large, complex systems, such as the interaction of the molecule with a protein active site. nih.gov

Computational MethodApplicationInsights Gained
DFT/TD-DFTElectronic Structure, Spectra PredictionUnderstanding of Photophysics, Solvent Effects
Molecular Dynamics (MD)Solvation, Conformational AnalysisDynamic Behavior in Different Environments
QM/MMProtein-Ligand InteractionsBinding Modes and Affinities

Discovery of New Photophysical Phenomena and Their Exploitation

The unique photophysical properties of this compound are a major driver of research. Scientists are actively exploring new phenomena and seeking to exploit them in novel applications.

One area of intense investigation is Excited-State Intramolecular Proton Transfer (ESIPT) . nih.govrsc.orguci.edunih.govrsc.org In molecules with appropriate proton donor and acceptor groups, photoexcitation can trigger the transfer of a proton within the molecule, leading to a large Stokes shift in the emission spectrum. nih.govnih.gov Understanding the factors that control ESIPT, such as solvent polarity and hydrogen bonding, is crucial for designing new fluorescent probes and sensors. rsc.orgrsc.org

Another exciting phenomenon is Aggregation-Induced Emission (AIE) . nih.govnih.govrsc.orgresearchgate.netrsc.org Unlike many conventional fluorophores that suffer from aggregation-caused quenching, AIE-active molecules become more emissive in the aggregated state or in the solid state. nih.govnih.gov This property is highly desirable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors. The mechanism of AIE is often attributed to the restriction of intramolecular motions in the aggregated state. rsc.org

Furthermore, the potential for two-photon absorption (2PA) is being explored. nih.govresearchgate.netmdpi.commdpi.com Materials with large 2PA cross-sections can be excited by the simultaneous absorption of two lower-energy photons, which allows for deeper tissue penetration and higher spatial resolution in bio-imaging applications. nih.gov Theoretical studies can help in the design of derivatives with enhanced 2PA properties. nih.govmdpi.com

Photophysical PhenomenonKey FeaturePotential Application
ESIPTLarge Stokes ShiftRatiometric Fluorescent Probes, pH Sensors
AIEEnhanced Emission in AggregatesOLEDs, Bio-imaging, Solid-State Lighting
Two-Photon AbsorptionExcitation with Lower Energy Light3D Bio-imaging, Photodynamic Therapy

Integration into Advanced Hybrid Materials Systems

The functional properties of this compound make it an attractive building block for the creation of advanced hybrid materials. By incorporating this molecule into larger systems, researchers can develop materials with tailored optical, electronic, and biological properties.

One promising approach is the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . The pyridine and phenol (B47542) groups can coordinate with metal ions to form porous, crystalline structures. These MOF-based materials could find applications in gas storage, separation, catalysis, and sensing.

Another area of interest is the development of functional polymers . By incorporating this compound as a monomer or a side-chain, polymers with specific optical or electronic properties can be created. These materials could be used in applications such as organic electronics, nonlinear optics, and as components in smart materials.

Furthermore, the functionalization of nanoparticles with this compound or its derivatives is a burgeoning field. For example, gold nanoparticles capped with a glucose derivative of a similar compound have been synthesized for potential theranostic applications. nih.gov The capping agent can provide stability to the nanoparticles and introduce specific functionalities, such as targeting capabilities for biological applications. nih.govresearchgate.netnih.govmdpi.com

Hybrid MaterialKey FeaturePotential Application
Metal-Organic Frameworks (MOFs)Porosity, High Surface AreaGas Storage, Catalysis, Sensing
Functional PolymersTunable Optical/Electronic PropertiesOrganic Electronics, Smart Materials
Functionalized NanoparticlesTargeted Delivery, Enhanced PropertiesBio-imaging, Drug Delivery, Theranostics

Deeper Elucidation of Biological Interaction Mechanisms and Specificity

The biological activities of this compound and its derivatives are a subject of growing interest. Future research will focus on a more detailed understanding of their interaction mechanisms with biological targets and improving their specificity.

Molecular docking studies are a powerful tool for predicting the binding modes of small molecules with proteins. nih.govnih.govkarazin.uamdpi.com By simulating the interaction between this compound and the active site of an enzyme or receptor, researchers can gain insights into the structural basis of its biological activity. nih.govkarazin.ua This information is crucial for the rational design of more potent and selective inhibitors or modulators. nih.govisp.edu.pk

Experimental techniques such as X-ray crystallography and NMR spectroscopy can provide high-resolution structural information on protein-ligand complexes, validating the predictions from molecular docking. Understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding is essential for improving the affinity and specificity of the compound. researchgate.net The investigation of enzyme inhibition by derivatives of similar structures has shown the importance of specific functional groups for activity. researchgate.net

The use of this compound as a fluorescent probe for biomolecules is another promising direction. nih.gov Its photophysical properties may change upon binding to a specific protein or nucleic acid, allowing for the development of assays to detect and quantify these biomolecules.

Research AreaMethodologyGoal
Enzyme InhibitionMolecular Docking, In Vitro AssaysDesign of Potent and Selective Inhibitors
Protein Binding StudiesX-ray Crystallography, NMRElucidation of Binding Modes and Specificity
Fluorescent ProbesFluorescence SpectroscopyDevelopment of Biosensors and Imaging Agents

Addressing Challenges and Identifying Opportunities in this compound Research

While the future of this compound research is bright, there are several challenges that need to be addressed to fully realize its potential. Overcoming these hurdles will open up new opportunities for innovation and application.

One of the primary challenges is the development of scalable and cost-effective synthetic routes. For many potential applications, large quantities of the compound are required, and current synthetic methods may not be economically viable. nih.gov Addressing this challenge will require further innovation in synthetic methodology, with a focus on process optimization and the use of inexpensive starting materials. nih.gov

Another challenge lies in controlling the solid-state properties of the molecule, such as its crystal packing and morphology. These properties can have a significant impact on its photophysical and electronic behavior. A deeper understanding of the relationship between molecular structure and solid-state organization is needed to design materials with desired properties.

Despite these challenges, there are numerous opportunities for future research. The development of new derivatives with tailored properties is a vast and largely unexplored area. By systematically modifying the structure of this compound, it should be possible to fine-tune its properties for specific applications. The continued development of advanced characterization techniques and computational methods will be crucial in guiding these efforts. numberanalytics.com

ChallengeOpportunity
Scalable and Cost-Effective SynthesisDevelopment of Novel Catalytic Systems and Process Chemistry
Control of Solid-State PropertiesCrystal Engineering and Polymorphism Studies
Understanding Structure-Property RelationshipsHigh-Throughput Screening and Computational Modeling
Biocompatibility and ToxicityDesign of Biocompatible Derivatives for Biomedical Applications
Long-Term StabilityDevelopment of Encapsulation and Stabilization Strategies

Q & A

Q. What are the established synthetic routes for 4-[2-(Pyridin-4-yl)ethenyl]phenol, and how can reaction conditions be optimized for high yield?

The compound is synthesized via a Heck coupling reaction between 4-vinylphenol and 4-bromopyridine under palladium catalysis. Key optimizations include:

  • Catalyst system : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃).
  • Solvent/base : DMF or THF with triethylamine.
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar).
  • Purification : Flash chromatography (PE/EtOAc gradient) yields >95% purity. Adjusting molar ratios (1:1.2 substrate to coupling partner) minimizes side products. Reported yields range from 34–60% depending on ligand choice .

Q. How can researchers characterize the molecular structure of this compound to confirm regioselectivity and stereochemistry?

  • NMR spectroscopy : ¹H/¹³C NMR identifies trans-ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz) and pyridyl ring protons (δ 8.4–8.6 ppm). NOESY confirms the trans configuration.
  • HRMS : Molecular ion [M+H]+ at m/z 198.0913 (C₁₃H₁₁NO).
  • X-ray crystallography : Resolves π-π stacking between pyridyl and phenol rings, as observed in analogs like 4-(pyridin-4-yloxy)phenyl thiophene derivatives .

Q. What spectroscopic markers distinguish this compound from its structural isomers?

  • IR : O-H stretch (3300–3500 cm⁻¹), conjugated C=C (1620 cm⁻¹), and pyridyl C=N (1580 cm⁻¹).
  • UV-Vis : π→π* transitions at λmax ~270 nm (phenol) and 310 nm (pyridyl-ethenyl conjugation). Isomers lacking conjugation (e.g., 3-pyridyl analogs) show 15–20 nm hypsochromic shifts .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its interactions with biological targets?

The conjugated ethenyl bridge enables charge transfer, enhancing binding to π-rich enzymatic pockets (e.g., kinase ATP sites). The pyridyl nitrogen forms hydrogen bonds (e.g., with Thr184 in P38 MAPK), while the phenol group mimics phosphorylated residues. Mutagenesis studies show that replacing pyridyl with phenyl reduces affinity by 10-fold, underscoring electronic effects .

Q. What experimental strategies address contradictory reports on antioxidant vs. pro-oxidant effects in cellular models?

  • Standardized assays : Measure ROS using DCFH-DA under controlled O₂ levels.
  • Dose-response profiling : Test 0.1–100 µM to identify biphasic effects.
  • Comparative models : Use cell-free systems (e.g., FRAP assay) to isolate antioxidant activity. Normalize data to intracellular glutathione levels (LC-MS) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles of derivatives?

  • Modifications :
    • Replace pyridyl with pyrimidine or other heterocycles.
    • Introduce substituents (e.g., -OCH₃, -Cl) on the phenol ring.
    • Explore cis/trans ethenyl geometry.
  • Evaluation :
    • In vitro kinase inhibition (IC50).
    • Physicochemical properties (logP, solubility via HPLC).
    • Example: 3-methoxy analogs improve solubility but reduce binding affinity, highlighting trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.